molecular formula C11H7ClF2N2 B8296178 2-(5-Chloro-2,4-difluorophenyl)pyridin-4-amine

2-(5-Chloro-2,4-difluorophenyl)pyridin-4-amine

Cat. No. B8296178
M. Wt: 240.63 g/mol
InChI Key: LUBBQVYUCMNSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-2,4-difluorophenyl)pyridin-4-amine is a useful research compound. Its molecular formula is C11H7ClF2N2 and its molecular weight is 240.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Chloro-2,4-difluorophenyl)pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chloro-2,4-difluorophenyl)pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5-Chloro-2,4-difluorophenyl)pyridin-4-amine

Molecular Formula

C11H7ClF2N2

Molecular Weight

240.63 g/mol

IUPAC Name

2-(5-chloro-2,4-difluorophenyl)pyridin-4-amine

InChI

InChI=1S/C11H7ClF2N2/c12-8-4-7(9(13)5-10(8)14)11-3-6(15)1-2-16-11/h1-5H,(H2,15,16)

InChI Key

LUBBQVYUCMNSFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)C2=CC(=C(C=C2F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 2-bromopyridin-4-ylcarbamate (258 mg, 0.945 mmol), 5-chloro-2,4-difluorophenylboronic acid (236 mg, 1.228 mmol) and bis(triphenylphosphine) palladium chloride (133 mg, 0.189 mmol) were combined in dioxane (5 mL) and saturated Na2CO3 (0.472 ml, 0.945 mmol). The reaction mixture was heated at 90° C. in an oil bath. After 12 hours, the reaction mixture was cooled, water (10 mL) was added and the reaction mixture was extracted with EtOAc (100 mL, 2×). The organic layers were combined, washed with brine, dried over Na2SO4, filtered, and concentrated to give a residue. The residue was dissolved in dichloromethane (4 mL) and trifluoroacetic acid was added (4 mL). The reaction was stirred at room temperature for 20 minutes then the solvent was removed on a rotavap and the residue was further dried under high vacuum overnight. This residue was purified by NH column chromatography, eluted with EtOAc in Hexanes (0-100%) to give the title compound (49 mg) as white solid. ESI-MS: m/z 242.0 (M+H).
Quantity
258 mg
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step Two
Quantity
0.472 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
4 mL
Type
solvent
Reaction Step Six
Quantity
133 mg
Type
catalyst
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.